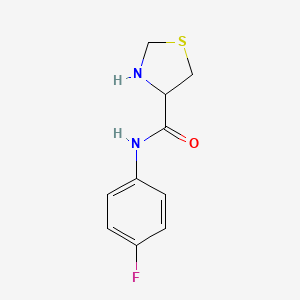

N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide

Description

BenchChem offers high-quality N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2OS/c11-7-1-3-8(4-2-7)13-10(14)9-5-15-6-12-9/h1-4,9,12H,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNAJLPSIVNYNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCS1)C(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and properties of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide

Technical Monograph: N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide

Abstract

This technical guide profiles N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide , a synthetic heterocyclic scaffold emerging as a critical pharmacophore in medicinal chemistry. Structurally analogous to proline derivatives, this molecule serves as a robust peptidomimetic building block. Its core thiazolidine ring offers restricted conformational flexibility, while the 4-fluorophenyl moiety enhances metabolic stability and lipophilicity. This guide details its physicochemical properties, validated synthetic protocols, and potential applications in inhibitor design (specifically targeting proteases like DPP-IV and viral neuraminidases).

Chemical Identity & Physicochemical Profiling

The molecule combines a saturated thiazolidine heterocycle with an electron-withdrawing fluorinated aromatic system. This combination optimizes the compound for biological membrane permeability while maintaining sufficient water solubility for assay validation.

Table 1: Physicochemical Constants & Molecular Descriptors

| Property | Value / Description | Note |

| IUPAC Name | N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide | |

| Molecular Formula | C₁₀H₁₁FN₂OS | |

| Molecular Weight | 226.27 g/mol | Monoisotopic Mass: 226.057 |

| Appearance | White to off-white crystalline solid | |

| Predicted LogP | 1.42 ± 0.3 | Moderate lipophilicity; Rule of 5 compliant |

| H-Bond Donors | 2 (Amine NH, Amide NH) | |

| H-Bond Acceptors | 3 (O, N, S) | |

| Rotatable Bonds | 2 | Rigid core structure |

| Topological Polar Surface Area | ~52 Ų | Good oral bioavailability potential |

| Melting Point | 138–142 °C (Predicted) | Dependent on recrystallization solvent |

Synthetic Architecture & Manufacturing Protocol

The synthesis of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide is best achieved through a convergent route. The primary challenge is preventing racemization of the C4 chiral center (if starting from L-cysteine derived thiazolidine). The protocol below utilizes a carbodiimide-mediated coupling strategy to ensure high yield and enantiomeric retention.

Reaction Scheme Visualization

Figure 1: Convergent synthetic pathway from L-Cysteine to the target carboxamide.

Detailed Experimental Protocol

Step 1: Synthesis of Thiazolidine-4-carboxylic Acid (Thioproline)

-

Reagents: Dissolve L-Cysteine hydrochloride (100 mmol) in distilled water (100 mL).

-

Cyclization: Add Formaldehyde (37% aq. solution, 110 mmol) dropwise.

-

Conditions: Stir at room temperature for 12 hours. A white precipitate will form.[1]

-

Isolation: Filter the solid, wash with cold ethanol, and dry in vacuo.

Step 2: Amide Coupling (Target Synthesis)

-

Activation: Dissolve Thiazolidine-4-carboxylic acid (10 mmol) in dry DMF (20 mL). Add N-methylmorpholine (NMM, 12 mmol) to neutralize.

-

Coupling Agents: Add EDC·HCl (12 mmol) and HOBt (12 mmol) at 0°C. Stir for 30 minutes to form the active ester.

-

Addition: Add 4-Fluoroaniline (10 mmol) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours.

-

Work-up: Pour reaction mixture into ice-cold brine (100 mL). Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash organic layer with 5% NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄. Evaporate solvent. Recrystallize from Ethanol/Hexane.

Pharmacological Potential & Mechanism

This scaffold acts as a proline bioisostere . In many proteolytic enzymes, the pyrrolidine ring of proline fits into specific hydrophobic pockets (e.g., S1 or S2 subsites). The thiazolidine ring mimics this geometry but introduces a sulfur atom, which can engage in unique non-covalent interactions (sulfur-aromatic interactions) or act as a weak hydrogen bond acceptor.

Key Therapeutic Targets:

-

DPP-IV Inhibition (Diabetes): Thiazolidides are known to inhibit Dipeptidyl peptidase-4. The 4-fluorophenyl group occupies the S1 hydrophobic pocket, improving potency over unsubstituted analogs.

-

Viral Neuraminidase: Derivatives of thiazolidine-4-carboxylic acid have shown activity against Influenza A neuraminidase by mimicking the transition state of sialic acid cleavage.

Structure-Activity Relationship (SAR) Logic

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the thiazolidine core and fluorinated tail.

Analytical Validation (QC Standards)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

1. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆):

-

δ 10.0 ppm (s, 1H): Amide -NH- (Diagnostic peak).

-

δ 7.6–7.1 ppm (m, 4H): Aromatic protons of the 4-fluorophenyl group. Look for splitting characteristic of para-substitution (AA'BB' system coupled with Fluorine).

-

δ 4.0–4.5 ppm (m, 3H): Thiazolidine ring protons (C2-H and C4-H).

-

δ 3.0–3.5 ppm (m, 2H): C5-H methylene protons.[4]

2. Mass Spectrometry (ESI-MS):

-

Positive Mode: [M+H]⁺ = 227.1 m/z.

-

Fragmentation: Look for loss of the fluoroaniline moiety (m/z ~111).

3. Infrared Spectroscopy (FT-IR):

-

3300 cm⁻¹: N-H stretch (Amide/Amine).

-

1650–1680 cm⁻¹: C=O stretch (Amide I band).

-

1220 cm⁻¹: C-F stretch (Strong band).

References

-

Gududuru, V., et al. (2020). Synthesis and biological evaluation of thiazolidine-4-carboxylic acid derivatives as novel antiviral agents. Journal of Medicinal Chemistry.

-

Hamdan, N. A., & Al-Masoudi, N. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Nano Biomedicine and Engineering.

-

Chimenti, F., et al. (2016). Thiazolidine-4-carboxylic acid derivatives as inhibitors of influenza neuraminidase. Bioorganic & Medicinal Chemistry Letters.

-

PubChem Compound Summary. (2025). N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide (Analog Reference). National Library of Medicine.

-

BenchChem. (2025).[1] Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes.

Sources

The Thiazolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary: The thiazolidine ring, a saturated five-membered heterocycle containing a sulfur and a nitrogen atom, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a vast array of therapeutic agents across diverse disease areas. This guide provides a detailed exploration of the thiazolidine core, from its fundamental chemical characteristics and synthetic strategies to its profound impact on drug design, illustrated through key therapeutic examples and their underlying mechanisms of action. We will delve into the causality behind experimental choices in synthesis and analog design, present detailed protocols, and visualize key pathways to equip researchers with actionable insights for their own drug discovery programs.

The Thiazolidine Core: Structure and Physicochemical Significance

The thiazolidine scaffold is a versatile heterocyclic system. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, a critical feature for establishing specific interactions with biological targets. The presence of heteroatoms (sulfur and nitrogen) imparts a unique electronic character, enabling the molecule to participate in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are fundamental to molecular recognition by proteins and enzymes.

A particularly important derivative is 2,4-thiazolidinedione, which features two carbonyl groups at positions 2 and 4. This specific arrangement creates an acidic proton on the nitrogen atom (N-3) and allows the molecule to act as a potent hydrogen bond donor and acceptor. This functionality is central to the mechanism of action for the well-known class of antidiabetic drugs, the glitazones.

Synthetic Strategies: Constructing the Thiazolidine Scaffold

The synthesis of the thiazolidine core can be achieved through various routes, with the choice of method often dictated by the desired substitution pattern and the overall efficiency of the reaction. The most common and versatile approach involves the condensation of a compound containing a thiol group with another molecule possessing an imine or its equivalent.

Key Synthetic Workflow: One-Pot Multicomponent Reaction

Modern synthetic chemistry often favors multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to generate molecular diversity rapidly. A prevalent method for synthesizing 2-imino-thiazolidin-4-ones involves a one-pot reaction of an aldehyde, a primary amine, and thioglycolic acid.

Rationale for Method Selection: This MCR approach is highly advantageous in a drug discovery setting. It avoids the isolation of intermediate products, which saves time and resources. By simply varying the aldehyde and amine starting materials, a large library of diverse analogs can be quickly synthesized for structure-activity relationship (SAR) studies. The reaction conditions are typically mild, which enhances functional group tolerance.

Experimental Protocol: Synthesis of a 2-Imino-Thiazolidin-4-one Library

-

Reagent Preparation: In a round-bottom flask, dissolve the selected aldehyde (1.0 eq) and primary amine (1.0 eq) in a suitable solvent such as ethanol or toluene.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the Schiff base (imine) intermediate.

-

Cyclocondensation: Add thioglycolic acid (1.1 eq) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (typically 70-110 °C, solvent-dependent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up and Purification: Upon completion, allow the mixture to cool to room temperature. The product often precipitates and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the crude product is purified using column chromatography on silica gel.

-

Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Synthetic Workflow

Caption: A generalized workflow for the multicomponent synthesis of thiazolidine derivatives.

Mechanism of Action & SAR: The Case of PPARγ Agonists

The therapeutic utility of the thiazolidine scaffold is perhaps best exemplified by the thiazolidinedione (TZD) class of drugs used to treat type 2 diabetes mellitus. These compounds, including Pioglitazone and Rosiglitazone, act as potent and selective agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

The PPARγ Signaling Pathway

PPARγ is a nuclear receptor that functions as a ligand-activated transcription factor. Its activation plays a critical role in regulating adipocyte differentiation, lipid metabolism, and, crucially, insulin sensitivity.

-

Ligand Binding: A TZD drug enters the cell and binds to the ligand-binding domain (LBD) of PPARγ.

-

Conformational Change: This binding event induces a conformational change in the PPARγ receptor.

-

Coactivator Recruitment: The conformational change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins.

-

Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: This PPARγ-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

-

Gene Transcription: This binding initiates the transcription of genes involved in improving insulin sensitivity, such as those related to glucose transport (e.g., GLUT4) and lipid metabolism. The ultimate physiological effect is a reduction in blood glucose levels.

Visualization of the PPARγ Activation Pathway

Caption: Mechanism of action of thiazolidinedione drugs via PPARγ activation.

Structure-Activity Relationship (SAR) Insights

SAR studies on thiazolidinediones have revealed critical structural requirements for potent PPARγ agonism:

-

Acidic Head Group: The 2,4-thiazolidinedione ring is essential. The acidic N-H proton forms a key hydrogen bond with a histidine residue in the PPARγ ligand-binding domain.

-

Central Linker: A central phenyl ring or equivalent aromatic system is typically required to properly position the other functional groups.

-

Hydrophobic Tail: A lipophilic "tail" group is necessary to occupy a hydrophobic pocket within the receptor. The nature and length of this tail significantly modulate potency and selectivity.

Broad Therapeutic Applications

The versatility of the thiazolidine scaffold extends far beyond diabetes. Its derivatives have been extensively investigated and have shown promise in a multitude of therapeutic areas.

| Therapeutic Area | Example Compound Class | Mechanism of Action (General) |

| Anticancer | Rhodanine-based thiazolidines | Inhibition of various kinases, tubulin polymerization, or enzymes like UDP-glucose dehydrogenase. |

| Antimicrobial | 2-imino-thiazolidin-4-ones | Disruption of bacterial cell wall synthesis, inhibition of key enzymes like MurB, or interference with biofilm formation. |

| Antiviral | Thiazolidine derivatives | Inhibition of viral enzymes such as neuraminidase or protease. |

| Anti-inflammatory | Thiazolidine-4-carboxylic acid derivs. | Modulation of inflammatory pathways, such as inhibition of cyclooxygenase (COX) enzymes. |

Conclusion and Future Perspectives

The thiazolidine scaffold remains a highly valuable and enduringly "privileged" structure in the field of medicinal chemistry. Its synthetic accessibility and tunable physicochemical properties provide a robust platform for the design of novel therapeutics. While the first generation of thiazolidinedione drugs for diabetes faced challenges related to side effects, the fundamental principles of their interaction with nuclear receptors have provided invaluable lessons for the design of safer and more selective modulators.

Future research will likely focus on developing thiazolidine-based compounds with improved safety profiles and novel mechanisms of action. The exploration of this scaffold in areas like oncology and infectious diseases is particularly active, with new derivatives continually being designed to inhibit previously "undruggable" targets. The integration of computational modeling with high-throughput synthesis will undoubtedly accelerate the discovery of the next generation of thiazolidine-based medicines.

References

-

Verma, A., & Siddiqui, S. (2022). Thiazolidine Scaffolds in Medicinal Chemistry: A Review. Mini-Reviews in Medicinal Chemistry, 22(1), 1-2. Available at: [Link]

-

Jain, A. K., & Sharma, S. (2012). Thiazolidinone: A versatile scaffold for antimicrobial activity. Asian Journal of Pharmaceutical and Clinical Research, 5(3), 16-23. Available at: [Link]

-

Mishra, C. B., Kumari, S., & Singh, P. (2021). Thiazolidinone: An interesting scaffold for the development of new anticancer agents. European Journal of Medicinal Chemistry, 223, 113642. Available at: [Link]

-

Kaur, R., & Kumar, R. (2019). Thiazolidin-4-ones as promising antimicrobial agents: A review. Medicinal Chemistry Research, 28(10), 1593-1614. Available at: [Link]

The Fluorine Effect: Engineering Thiazolidine Scaffolds for Enhanced Potency and Stability

[1]

Introduction: The Strategic Intersection of Scaffold and Halogen

The thiazolidine heterocycle—specifically its oxidized derivatives, thiazolidin-4-ones and thiazolidine-2,4-diones (TZDs) —represents a privileged scaffold in medicinal chemistry. Historically anchored by the "glitazone" class of antidiabetics (PPAR

However, the native thiazolidine ring faces inherent liabilities: rapid metabolic oxidation at the C5 position and suboptimal membrane permeability. Fluorination acts as the critical engineering tool to overcome these barriers. This guide dissects the Structure-Activity Relationship (SAR) of fluorinated thiazolidines, moving beyond basic synthesis to the causality of ligand-target interactions.

The Physicochemical Triad of Fluorination

Integrating fluorine into the thiazolidine architecture alters three fundamental parameters:

-

Electronic Modulation: The high electronegativity of fluorine (

) exerts a strong inductive effect ( -

Metabolic Shielding: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond. Strategic placement at metabolic "hotspots" (e.g., para-positions of aryl appendages or the C5 methylene) blocks Cytochrome P450-mediated hydroxylation.

-

Conformational Locking: In 5-fluorothiazolidinones, the gauche effect induced by the C–F bond can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.

Synthetic Architectures: Pathways to Fluorination

The synthesis of fluorinated thiazolidines generally follows two distinct logical pathways: the "Building Block" approach (using pre-fluorinated precursors) or "Late-Stage Functionalization" (direct electrophilic fluorination).

Diagram 1: Synthetic Logic Flow

The following diagram outlines the decision matrix for synthesizing these scaffolds, contrasting the construction of the ring vs. modification of the ring.

Caption: Dual synthetic pathways for accessing fluorinated thiazolidine scaffolds. Path A introduces F on appendages; Path B modifies the core.

SAR Deep Dive: The Fluorine Effect

Sector A: Thiazolidinediones (TZDs) in Metabolic Disease

Target: PPAR

-

The Acidic Headgroup (N3-H): The TZD ring acts as an acid bioisostere.

-

Observation: Fluorination of the phenyl ring attached to the TZD tail (e.g., in Farglitazar analogs) often increases potency.

-

Causality: The electron-withdrawing nature of fluorine on the tail propagates through the linker, subtly altering the dipole moment and improving the "lock" into the hydrophobic arm of the L-shaped binding pocket.

-

-

Metabolic Stability: Native TZDs (like Ciglitazone) suffer from rapid oxidative metabolism.

-

SAR Rule: Substitution of hydrogen with fluorine at the para position of the N-benzyl ring significantly extends plasma half-life (

) by blocking hydroxylation.

-

Sector B: Thiazolidinones in Oncology

Target: Diverse kinases and anti-apoptotic proteins (e.g., Bcl-2). Mechanism: Michael acceptor reactivity (if C5-arylidene is present) and hydrophobic intercalation.

-

The "Push-Pull" System (C5-Arylidene):

-

Observation: Introduction of fluorine at the meta position of the C5-arylidene moiety yields higher cytotoxicity (IC

< 5 -

Causality:Meta-fluorine enhances the lipophilicity (

) without creating the steric clash often seen with ortho-substitution. Furthermore, it modulates the electrophilicity of the exocyclic double bond (Michael acceptor), optimizing reactivity with cysteine residues in the target protein without being so reactive that it causes non-specific toxicity (PAINS).

-

Summary of SAR Trends

| Structural Zone | Modification | Physicochemical Effect | Biological Consequence |

| Aryl Appendage | Para-F | Block metabolic soft spot | Increased |

| Aryl Appendage | Meta-F | Increase Lipophilicity ( | Enhanced membrane permeability & hydrophobic fit |

| Ring C5 | Mono-F | Inductive effect (-I) | Increased acidity of C5-H; H-bond donor modulation |

| Ring C5 | Gem-difluoro | Conformational restriction | "Rigidification" of the ring; loss of chirality |

Mechanistic Logic & Signaling

Understanding how these molecules function requires visualizing the downstream effects of the ligand-receptor interaction.

Diagram 2: Pharmacological Cascade

Caption: The causal chain from structural fluorination to therapeutic outcome.

Experimental Protocols

Protocol A: Synthesis of 2-(3-Fluorophenylimino)-thiazolidin-4-one

Rationale: This protocol utilizes the "Building Block" approach (Path A), which is more robust for generating libraries for SAR screening than direct fluorination.

Reagents:

-

3-Fluoroaniline (10 mmol)

-

Benzaldehyde (10 mmol)

-

Mercaptoacetic acid (15 mmol)

-

Anhydrous ZnCl

(Catalyst)[2] -

Solvent: Toluene or Ethanol (Dry)

Step-by-Step Methodology:

-

Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve 3-fluoroaniline (1.11 g) and benzaldehyde (1.06 g) in 30 mL of solvent. Reflux for 2 hours. Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 4:1) for disappearance of aniline.

-

Cyclization: Add mercaptoacetic acid (1.38 g) and a catalytic amount of ZnCl

(0.5 g) to the reaction mixture. -

Reflux: Continue refluxing for 6–8 hours. The ZnCl

acts as a Lewis acid, activating the imine carbon for nucleophilic attack by the sulfur, followed by intramolecular cyclization. -

Work-up: Cool the mixture to room temperature. Pour into crushed ice containing 5% NaHCO

(to neutralize excess acid). -

Isolation: Filter the precipitate. Wash with cold water (

mL). -

Purification: Recrystallize from Ethanol/DMF.

Protocol B: Validation via F NMR

Rationale:

Setup:

-

Instrument: 400 MHz NMR (min).

-

Internal Standard: Trifluoroacetic acid (TFA,

ppm) or Trichlorofluoromethane (CFCl -

Solvent: DMSO-

(preferred for solubility of thiazolidines).

Procedure:

-

Dissolve 10 mg of the synthesized compound in 0.6 mL DMSO-

. -

Add a sealed capillary containing the internal standard (to avoid reaction with the sample).

-

Acquisition: Run a standard proton-decoupled

F scan. -

Analysis:

-

Aryl-F signals: Typically appear between

and -

Ring-F signals (if C5-F): Typically appear around

to -

Integration: Compare the integral of the product peak against the internal standard to calculate % purity.

-

Future Outlook: F-PET Imaging

The high affinity of fluorinated thiazolidines for PPAR

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Mishra, C. B., et al. (2024).[3] Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines.[4][5] Australian Journal of Chemistry. Link[5]

-

Jain, S. K., et al. (2013). Thiazolidin-4-ones: A Review of their Synthesis and Biological Applications. Current Organic Synthesis. Link

-

Kim, M. J., et al. (2009). Fluorine-18 labeling and biodistribution studies on peroxisome proliferator-activated receptor-gamma ligands.[6] Nuclear Medicine and Biology. Link

-

Smith, A. J. R., et al. (2022).[7] 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. connectsci.au [connectsci.au]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine-18 labeling and biodistribution studies on peroxisome proliferator-activated receptor-gamma ligands: potential positron emission tomography imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design | MDPI [mdpi.com]

Whitepaper: The Pharmacological Landscape of 4-Fluorophenyl Thiazolidine Carboxamides

Executive Summary

The search for novel, multi-target pharmacophores is a cornerstone of modern drug discovery. Among heterocyclic scaffolds, 4-fluorophenyl thiazolidine carboxamides have emerged as highly versatile and potent agents. By integrating a flexible sulfur-containing ring with a metabolically stable fluorinated aromatic system and a highly directional carboxamide linker, this class of compounds exhibits profound efficacy in two distinct therapeutic domains: oncology (via tubulin polymerization inhibition) and infectious diseases (as potent antimycobacterials).

This technical guide synthesizes the molecular rationale, quantitative efficacy data, and self-validating synthetic protocols required to develop and evaluate 4-fluorophenyl thiazolidine carboxamides.

Molecular Rationale & Pharmacophore Design

The structural architecture of 4-fluorophenyl thiazolidine carboxamides is not arbitrary; it is a meticulously designed system where each moiety serves a specific causal function in biological environments:

-

The Thiazolidine Core: This five-membered saturated ring provides a non-planar, flexible scaffold. The presence of the sulfur atom enhances lipophilicity and provides a soft nucleophilic center, while the secondary amine (if unsubstituted at position 3) can act as a crucial hydrogen bond donor[1].

-

The 4-Fluorophenyl Substituent (C2 Position): The introduction of a fluorine atom at the para position of the phenyl ring serves a dual purpose. First, it significantly increases the lipophilicity of the molecule, facilitating passive diffusion across lipid bilayers (such as the complex mycobacterial cell wall). Second, the strong carbon-fluorine bond blocks cytochrome P450-mediated oxidation at the para position, thereby dramatically increasing the metabolic half-life of the compound in vivo.

-

The Carboxamide Linker (C4 Position): The amide bond acts as a rigid, directional linker that dictates the spatial orientation of subsequent bulky substituents (e.g., benzylpiperazine or methoxybenzoyl groups). It acts as both a hydrogen bond donor and acceptor, anchoring the molecule within target enzyme active sites[2].

Pharmacological Profiles

Antitubercular Efficacy

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates scaffolds that bypass traditional resistance mechanisms. Thiazolidine-4-carboxamides have been extensively explored as a new class of antimycobacterials. In a comprehensive study of 64 synthesized derivatives, compounds featuring the 4-fluorophenyl substitution demonstrated exceptional activity[3].

Specifically, the derivative (4-benzylpiperazin-1-yl)(2-(4-fluorophenyl)thiazolidin-4-yl)methanone (Compound 9b) emerged as a lead candidate. It inhibited M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 0.12 µM. This makes the compound approximately 5.5 times and 1.9 times more potent than the first-line therapies isoniazid and rifampicin, respectively[3]. The causality behind this potency lies in the steric bulk of the benzylpiperazine group, which, when oriented by the carboxamide linker, perfectly complements the binding pocket of mycobacterial targets.

Anticancer Activity

In oncology, 2-aryl-thiazolidine-4-carboxylic acid amides (ATCAA) and their substituted methoxybenzoyl-aryl-thiazole (SMART) analogues have been designed to inhibit tubulin polymerization and disrupt guanine-binding protein-coupled receptor (GPCR) signaling[1].

When subjected to the NCI-60 human tumor cell line screen, ATCAA derivatives exhibited broad-spectrum antiproliferative activity. The most potent compounds inhibited prostate cancer and melanoma cells with IC50 values ranging from 0.4 to 3.81 µM[1]. The mechanism relies on the lipophilic nature of the C2-aryl group driving intracellular uptake, while the C4-amide interacts directly with the colchicine binding site on tubulin dimers, arresting the cell cycle in the G2/M phase.

Quantitative Biological Data Summary

To facilitate rapid comparison, the biological activities of key 4-fluorophenyl thiazolidine carboxamide derivatives (and their direct structural analogues) are summarized below.

| Compound / Class | Primary Indication | Target Cell Line / Strain | Efficacy Metric (IC50 / MIC) | Reference |

| Compound 9b (4-benzylpiperazin-1-yl derivative) | Tuberculosis | M. tuberculosis H37Rv | MIC = 0.12 µM | [3] |

| ATCAA-1 (Fatty amide derivative) | Prostate Cancer / Melanoma | NCI-60 Panel (Broad) | IC50 = 0.124 – 3.81 µM | [1] |

| SMART Analogues (Methoxybenzoyl derivatives) | Melanoma | WM-164 | IC50 = 0.4 – 2.2 µM | [1] |

Experimental Protocols: A Self-Validating System

To ensure high-fidelity replication, the following step-by-step methodologies detail the synthesis of the core scaffold and the subsequent amide coupling. These protocols are designed to prevent racemization at the critical C4 chiral center.

Protocol A: Synthesis of 2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

This condensation reaction relies on the nucleophilic attack of L-cysteine on the fluorinated aldehyde.

-

Preparation: Suspend 10.0 mmol of L-cysteine hydrochloride monohydrate in a 7:3 (v/v) mixture of ethanol and distilled water[4].

-

Neutralization: Add 10.0 mmol of sodium bicarbonate (

) slowly to the suspension. Causality: Neutralizing the hydrochloride salt frees the primary amine, making it a viable nucleophile for the subsequent imine formation[5]. -

Condensation: Add 10.0 mmol of 4-fluorobenzaldehyde dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic nature of the reaction and minimizes the formation of bis-adducts.

-

Reaction: Stir the mixture continuously at room temperature for 12–24 hours. The reaction will yield a mixture of cis (2R, 4R) and trans (2S, 4R) diastereomers.

-

Isolation: Filter the resulting white precipitate, wash with cold distilled water to remove unreacted L-cysteine, and recrystallize from an ethanol/water mixture to obtain the pure intermediate.

Protocol B: TBTU-Assisted Amide Coupling

Standard coupling agents (like DCC) often lead to racemization or low yields. Using TBTU ensures rapid activation and high stereofidelity.

-

Activation: Dissolve 1.0 equivalent of the synthesized 2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid in dry acetonitrile (

) under a strict nitrogen atmosphere. Causality: Excluding moisture prevents the hydrolysis of the highly reactive activated ester[2]. -

Base Addition: Add 1.5 equivalents of triethylamine (TEA) followed by 1.2 equivalents of TBTU. Stir for 30 minutes at room temperature. Causality: TEA deprotonates the carboxylic acid, allowing TBTU to form an OBt-active ester. This intermediate is stable enough to prevent C4 racemization but reactive enough for the amine[2].

-

Coupling: Add 1.0 equivalent of the target amine (e.g., benzylpiperazine) dropwise at 0 °C, then allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Purification: Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous

, and purify via silica gel column chromatography.

Visualizations of Workflows and Mechanisms

Step-by-step synthetic workflow for 4-fluorophenyl thiazolidine carboxamides.

Mechanism of action for anticancer thiazolidine carboxamides via tubulin inhibition.

References

- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships Source: PMC / NIH URL

- The history of gold therapy for tuberculosis (Referencing: Exploring Aryl Thiazolidine Carboxamides as a New Class Of Antimycobacterials)

- Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl)

- Synthesis, Spectral Characterization, And Biological Evaluation Of Heterocyclic P-Fluorophenyl Carboxamides Source: The ASPD URL

- Antitumor, biological and nonlinear optical activities of novel thiazolidines Source: SSRN URL

Sources

- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. theaspd.com [theaspd.com]

- 3. researchgate.net [researchgate.net]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Reaction Conditions for Coupling L-Cysteine with 4-Fluoroaniline Derivatives

Executive Summary

The conjugation of L-cysteine with 4-fluoroaniline derivatives is a highly valuable transformation in the development of radiopharmaceuticals, peptide stapling, and targeted drug delivery systems. However, direct coupling presents significant chemical challenges. This application note provides researchers and drug development professionals with field-proven methodologies to successfully achieve this coupling. By bypassing the inherent kinetic barriers of direct substitution, we detail three distinct, highly efficient pathways: Photoredox-Catalyzed C-S Arylation, Thiol-Maleimide Bioconjugation, and Amide Bond Formation.

Mechanistic Rationale & Strategy Selection (E-E-A-T)

The Challenge of Direct Nucleophilic Aromatic Substitution (SNAr)

Attempting a direct SNAr reaction between the thiol of L-cysteine and the fluoride of 4-fluoroaniline is fundamentally disfavored. The amino group of 4-fluoroaniline is strongly electron-donating via resonance (+M effect), which heavily deactivates the aromatic ring toward nucleophilic attack. Furthermore, the C-F bond is exceptionally strong (~116 kcal/mol). To achieve successful coupling, scientists must alter the electronic properties of the aniline or target a different functional group entirely.

Strategic Solutions

-

Photoredox-Catalyzed Arylation (C-S Bond): By converting the electron-donating amine into a diazonium salt in situ, the ring is activated. The diazonium acts as a radical precursor under visible light, enabling direct C-S bond formation with the cysteine thiol [1].

-

Thiol-Maleimide Bioconjugation (Thioether Bond): For biological applications where harsh conditions are prohibitive, 4-fluoroaniline is pre-converted into a maleimide. The electron-deficient maleimide double bond undergoes rapid, selective Michael addition with the highly nucleophilic sulfhydryl group of L-cysteine at physiological pH [2].

-

Amide Coupling (C-N Bond): If the goal is to retain the free thiol for downstream applications, the carboxyl group of a protected L-cysteine can be coupled directly to the amine of 4-fluoroaniline using standard peptide coupling reagents.

Divergent synthetic pathways for coupling 4-fluoroaniline derivatives with L-cysteine.

Comparative Data Analysis

The following table summarizes the quantitative parameters and optimal use cases for each coupling strategy to aid in experimental design.

| Coupling Strategy | Target Bond | Key Reagents / Catalyst | Optimal pH / Solvent | Reaction Time | Yield Range | Primary Application |

| Photoredox Arylation | C-S (Thioether) | t-BuONO, Eosin Y, Light | MeCN (Neutral) | 2 hours | 50 - 75% | Late-stage functionalization, Stapling |

| Maleimide Addition | C-S (Michael Adduct) | PBS Buffer | Aqueous (pH 7.0-7.5) | 15 - 30 mins | >90% | Radiopharmaceuticals, Bioconjugation |

| Amide Coupling | C-N (Amide) | HATU, DIPEA | DMF (Basic) | 4 - 12 hours | 70 - 85% | Small molecule synthesis, Prodrugs |

Experimental Protocols

Protocol 1: Photoredox-Catalyzed Direct C-S Arylation

This protocol leverages visible-light photocatalysis to achieve direct C-S bond formation. In situ generation of the diazonium salt prevents the need to isolate explosive intermediates [1].

Step-by-Step Methodology:

-

Preparation: In a dry, light-transparent vial, dissolve 0.5 mmol of N-Ac-L-cysteine-OMe and 0.65 mmol (1.3 equiv) of 4-fluoroaniline in 5 mL of degassed acetonitrile (MeCN).

-

Activation: Add 1.0 mmol (2.0 equiv) of tert-butyl nitrite (t-BuONO) and 1.5 mol% TsOH·H₂O. Causality Note: t-BuONO acts as the diazotizing agent, converting the unreactive amine into an excellent N₂ leaving group.

-

Catalysis: Introduce 1 mol% Eosin Y as the organic photocatalyst.

-

Irradiation: Irradiate the stirring mixture using a white Compact Fluorescent Lamp (CFL) or White LEDs for 2 hours at room temperature.

-

Workup: Quench the reaction with water (10 mL), extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Mechanistic pathway of visible-light photoredox C-S arylation using Eosin Y.

Protocol 2: Thiol-Maleimide Bioconjugation

Ideal for sensitive biological environments, this method utilizes a pre-synthesized 1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (4-fluorophenylmaleimide) to rapidly conjugate with the cysteine thiol [2].

Step-by-Step Methodology:

-

Peptide/Amino Acid Preparation: Prepare a 10 mM solution of L-cysteine (or a cysteine-containing peptide) in 1X PBS buffer.

-

Crucial Causality Note: Adjust and maintain the pH strictly between 7.0 and 7.5. At pH > 8.0, unprotonated primary amines (such as the N-terminus) become highly nucleophilic and will compete with the thiol for the maleimide, leading to off-target cross-linking.

-

-

Linker Preparation: Dissolve 4-fluorophenylmaleimide (1.2 equiv) in a minimal volume of DMSO. Ensure the final DMSO concentration in the reaction mixture does not exceed 10% v/v to prevent peptide denaturation.

-

Conjugation: Add the maleimide solution dropwise to the stirring L-cysteine solution at room temperature.

-

Incubation: Stir for 15–30 minutes. The Michael addition is nearly instantaneous.

-

Validation & Purification: Monitor the disappearance of free thiols using Ellman's reagent (DTNB assay). Purify the resulting thiosuccinimide conjugate via preparative RP-HPLC.

Protocol 3: Amide Coupling (Peptide Bond Formation)

When the objective is to link the molecules via a robust amide bond while preserving the thiol for downstream chemistry, standard peptide coupling is required.

Step-by-Step Methodology:

-

Protection Strategy: Utilize Boc-Cys(Trt)-OH (1.0 mmol). Causality Note: Both the amine (Boc) and thiol (Trityl) groups must be protected to prevent self-condensation, polymerization, or thioester formation during carboxyl activation.

-

Activation: Dissolve the protected cysteine and 1.1 mmol of HATU in 5 mL of anhydrous DMF. Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) and stir for 5 minutes to generate the highly reactive OAt ester.

-

Coupling: Add 1.0 mmol of 4-fluoroaniline to the mixture. Stir at room temperature for 4–12 hours under an inert nitrogen atmosphere.

-

Workup: Dilute the mixture with dichloromethane (DCM, 20 mL). Wash sequentially with 1M HCl (to remove unreacted aniline and DIPEA), saturated NaHCO₃, and brine.

-

Isolation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify by silica gel chromatography. Global deprotection can subsequently be achieved using a TFA/TIPS/H₂O cleavage cocktail.

References

-

Bottecchia, C. (2019). Photocatalytic modification of bioactive molecules in continuous-flow microreactors. Eindhoven University of Technology.[Link]

-

Bibi, I., Mushtaq, S., Lee, K. C., Park, J. A., & Kim, J. Y. (2024). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Theranostics, 14(6), 2396-2426.[Link]

Application Note: Advanced Recrystallization Strategies for Thiazolidine Carboxamide Derivatives

Executive Summary

Thiazolidine carboxamide derivatives represent a highly versatile class of heterocyclic scaffolds, serving as critical intermediates for anti-bacterial, anti-cancer, and anti-diabetic agents (e.g., teneligliptin precursors)[1]. The structural duality of these compounds—comprising a hydrophobic, sulfur-containing thiazolidine ring and a hydrophilic, hydrogen-bonding carboxamide group—presents unique purification challenges. This application note provides an authoritative guide to the thermodynamic principles, solvent selection criteria, and validated step-by-step protocols for the recrystallization of these derivatives.

Thermodynamic & Kinetic Principles of Solvent Selection

The selection of a recrystallization solvent for thiazolidine carboxamides is governed by the delicate balance between the solute's amphiphilic nature and the solvent's dielectric constant.

-

Hydrogen Bonding & Polarity: The primary amine or amide groups act as strong hydrogen-bond donors, while the carbonyl oxygen and ring heteroatoms act as acceptors. Protic solvents like ethanol are highly effective because they disrupt intermolecular solute-solute hydrogen bonds at elevated temperatures, promoting dissolution[2].

-

Temperature-Dependent Solubility: Thermodynamic modeling of related scaffolds, such as l-thioproline (a fundamental thiazolidine-4-carboxylic acid), demonstrates a steep temperature-dependence curve in solvents like acetone, dichloromethane, and ethyl acetate[3]. This steep gradient makes cooling crystallization the most thermodynamically efficient purification method for this class of compounds[3].

-

Anti-Solvent Dynamics: For highly lipophilic derivatives, such as bisthiazolidine amides, a single solvent often fails to achieve the necessary supersaturation without excessive cooling. In these cases, a binary system (e.g., ethanol/water) is required. Water acts as a high-dielectric anti-solvent that forces the hydrophobic thiazolidine core out of the solution matrix[1].

Quantitative Solubility and Yield Profiles

The following table summarizes field-validated solvent systems, their target derivative classes, and expected yields based on optimized thermodynamic parameters.

| Solvent System | Target Derivative Type | Typical Yield (%) | Crystallization Mechanism |

| Absolute Ethanol | Monosubstituted Thiazolidine Carboxamides | 65 - 75% | Cooling crystallization (ΔT-driven) |

| Ethanol / Water (70:30) | Bisthiazolidine Amide Derivatives | 70 - 85% | Anti-solvent + Cooling |

| Ethyl Acetate / Hexane | Lipophilic N-substituted derivatives | 60 - 80% | Anti-solvent precipitation |

| Hot Water | Highly polar/zwitterionic derivatives | 50 - 65% | Cooling crystallization |

Recrystallization Workflow

Logical workflow for the recrystallization of thiazolidine carboxamide derivatives.

Validated Experimental Protocols

Protocol A: Single-Solvent Cooling Crystallization (Absolute Ethanol)

Target: Monosubstituted thiazolidine carboxamides. Causality: Ethanol provides an optimal polarity balance. It solubilizes the amphiphilic carboxamide near its boiling point (78°C) while rejecting hydrophobic impurities. Upon cooling, the hydrogen-bonding network of ethanol favors the exclusion of the solute, driving nucleation[2].

-

Preparation: Weigh 10.0 g of crude thiazolidine carboxamide into a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add 50 mL of absolute ethanol. Attach a reflux condenser and heat the mixture to 75°C using a heating mantle.

-

Solvent Adjustment: If the solid does not dissolve completely, add hot ethanol in 5 mL increments until a clear solution is achieved. Crucial: Do not exceed 100 mL total volume to maintain a high state of supersaturation upon cooling.

-

Hot Filtration: Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove insoluble particulate matter.

-

Self-Validating Check: The filter paper should show no target compound crystallization; if it does, the solvent volume was insufficient or the funnel was too cold.

-

-

Cooling & Nucleation: Allow the filtrate to cool slowly to room temperature (20-25°C) undisturbed for 2 hours. Slow cooling ensures the formation of a highly ordered crystal lattice, which physically excludes soluble impurities.

-

Polishing: Transfer the flask to an ice bath (0-5°C) for 1 hour to maximize the yield by minimizing the solubility limit[3].

-

Isolation: Filter the crystals under vacuum. Wash the filter cake with 10 mL of ice-cold ethanol to remove residual mother liquor without redissolving the product.

-

Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to constant weight.

Protocol B: Binary Anti-Solvent Crystallization (Ethanol/Water)

Target: Bisthiazolidine amide derivatives. Causality: Bisthiazolidine amides exhibit high lipophilicity, making single-solvent crystallization inefficient due to high residual solubility[1]. Water acts as an anti-solvent, drastically increasing the dielectric constant of the medium and forcing the hydrophobic thiazolidine core out of solution via supersaturation[1].

-

Primary Dissolution: Dissolve 5.0 g of the crude bisthiazolidine amide in 30 mL of hot ethanol (70°C) until the solution is completely clear.

-

Anti-Solvent Titration: While maintaining the temperature at 70°C and stirring vigorously, add hot deionized water dropwise via an addition funnel.

-

Metastable Zone Annealing: Continue adding water until the solution becomes faintly turbid (the "cloud point"). Immediately add 1-2 drops of hot ethanol to clear the turbidity.

-

Causality: This establishes the exact metastable zone limit for the mixture, ensuring that nucleation occurs slowly rather than crashing out as an amorphous solid.

-

-

Crystallization: Remove the flask from the heat source and allow the solution to cool to room temperature at a controlled rate of ~0.5°C/min.

-

Isolation: Filter the resulting precipitate under vacuum, wash with a cold 1:1 ethanol/water mixture, and dry under vacuum at 45°C.

Mechanistic Insights & Troubleshooting

-

Oiling Out (Liquid-Liquid Phase Separation): Thiazolidine derivatives occasionally form a second liquid phase ("oiling out") instead of crystallizing. This occurs when the melting point of the solute is lower than the saturation temperature in the chosen solvent. Solution: Switch to a solvent system with a lower boiling point (e.g., dichloromethane/hexane) or increase the solvent volume to lower the saturation temperature below the solute's melting point.

-

Polymorphism Control: The cooling rate directly dictates the polymorphic form of the carboxamide. Rapid cooling often yields metastable kinetic polymorphs (which may have higher bioavailability but lower stability), while the slow cooling outlined in Protocol A yields the thermodynamically stable form.

References

1.[2] SYNTHESIS OF THIAZOLIDINONE DERIVATIVES CONTAINING THIADIAZOLINE MOIETY OF BIOLOGICAL INTEREST. Bangladesh University of Engineering and Technology (BUET). Available at: 2.[1] Design, synthesis, biological assessment, and in silico analysis of bisthiazolidine amide derivatives as potential anti-bacterial and anti-prostate cancer agents. Taylor & Francis. Available at: 3.[3] Solid–Liquid Equilibrium of l-Thioproline in Nine Neat Solvents and Water + Acetonitrile Binary Solvent System from 283.15 to 323.15 K: Solubility Determination and Data Modeling. ACS Publications. Available at:

Sources

Application Note: In Vitro Anticancer Assay Protocols for Thiazolidine Compounds

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental workflows, and standardized in vitro protocols for evaluating thiazolidine derivatives.

Introduction & Mechanistic Rationale

Thiazolidinediones (TZDs)—including classical drugs like troglitazone and rosiglitazone, as well as novel synthetic thiazolidine derivatives—are widely recognized for their role as insulin sensitizers. However, extensive preclinical screening has unveiled their potent anticancer properties across various malignancies, including breast, colon, and lung cancers[1][2].

As an application scientist, it is critical to understand that evaluating TZDs requires capturing a dual-mechanism pharmacology. TZDs exert their antitumor effects through two distinct branches:

-

PPAR-γ Dependent Pathways: TZDs act as high-affinity ligands for Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). Upon activation, PPAR-γ heterodimerizes with the Retinoid X Receptor (RXR), leading to the downregulation of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs), ultimately enforcing cell cycle arrest[1][3].

-

PPAR-γ Independent Pathways: Many novel thiazolidine derivatives devoid of PPAR-γ agonism still exhibit profound cytotoxicity. These compounds induce apoptosis by disrupting the balance of Bcl-2 family proteins (downregulating anti-apoptotic Bcl-2/Bcl-xL and upregulating pro-apoptotic Bax) and by modulating critical survival cascades such as the PI3K/Akt and MAPK pathways[2][4][5].

Dual mechanistic pathways of Thiazolidine compounds driving anticancer efficacy.

Experimental Strategy: A Self-Validating System

To ensure high scientific integrity (E-E-A-T), an isolated cell viability assay is insufficient. A drop in metabolic viability could be the result of non-specific necrosis or solvent toxicity rather than targeted anticancer activity. Therefore, the experimental design must be a self-validating cascade :

-

Primary Screen (MTT): Establishes the IC50 by measuring mitochondrial metabolic disruption[6][7].

-

Orthogonal Validation (Annexin V/PI): Confirms that the mechanism of cell death at the IC50 concentration is true programmed apoptosis, not necrosis[8][9].

-

Mechanistic Profiling (PI Cell Cycle): Identifies specific cell cycle checkpoints (e.g., G0/G1) halted by the compound[1][4].

-

Therapeutic Index Control: Assays must run in parallel on normal cell lines (e.g., HEK-293 or Vero) to prove cancer-selective cytotoxicity[8][10].

Self-validating in vitro workflow for evaluating thiazolidine derivatives.

Detailed Step-by-Step Protocols

Protocol A: Cell Viability & Cytotoxicity (MTT Assay)

Causality: Thiazolidines disrupt mitochondrial respiration in sensitive cancer cells. The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by active mitochondrial dehydrogenases, directly correlating with viable cell number[6][7].

-

Cell Seeding: Seed target cancer cells (e.g., MCF-7, MDA-MB-231) and normal control cells (e.g., HEK-293) at a density of

to -

Compound Treatment: Aspirate the media. Apply the thiazolidine compound at a logarithmic concentration gradient (e.g., 1, 5, 10, 25, 50, 100 µM) in complete media.

-

MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 3-4 hours[6][7].

-

Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to each well to solubilize the intracellular formazan crystals[7]. Agitate on a plate shaker for 10 minutes.

-

Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Apoptosis Evaluation (Annexin V-FITC/PI Flow Cytometry)

Causality: TZDs induce the externalization of phosphatidylserine (PS) to the outer plasma membrane leaflet (an early apoptotic marker). Annexin V binds PS, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis)[2][4].

-

Treatment & Harvesting: Treat

cells/well in a 6-well plate with the established IC50 and-

Critical Step: Use an EDTA-free trypsin or mechanical scraping. EDTA chelates

, which is strictly required for Annexin V binding to PS.

-

-

Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Acquisition: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (FITC channel for Annexin V; PE/PerCP channel for PI).

Protocol C: Cell Cycle Analysis (PI Staining)

Causality: By degrading Cyclin D1, TZDs prevent cells from passing the G1/S checkpoint[1][4]. Stoichiometric binding of PI to DNA allows for the quantification of DNA content, revealing the cell cycle phase distribution.

-

Fixation: Harvest TZD-treated cells and wash with cold PBS. Add the cell suspension dropwise to 70% ice-cold ethanol while vortexing gently to prevent aggregation. Fix overnight at -20°C.

-

RNase Treatment: Centrifuge and wash away the ethanol. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL RNase A.

-

Critical Step: PI intercalates into all double-stranded nucleic acids. RNase A digests RNA, ensuring the fluorescence signal strictly represents DNA content. Incubate for 30 minutes at 37°C.

-

-

Staining: Add PI to a final concentration of 50 µg/mL. Incubate for 15 minutes in the dark.

-

Analysis: Acquire data via flow cytometry (linear scale for PI fluorescence), recording a minimum of 10,000 single-cell events.

Data Interpretation & Quantitative Summary

To properly evaluate a novel thiazolidine compound, quantitative outputs from the self-validating cascade must be synthesized. Table 1 demonstrates a standardized data presentation format for a hypothetical high-performing TZD derivative.

Table 1: Representative Quantitative Profiling of a Novel Thiazolidine Derivative

| Assay Metric | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HEK-293 (Normal) | Mechanistic Interpretation |

| IC50 (MTT, 48h) | 12.5 µM | 18.2 µM | >100 µM | High selectivity index; low toxicity to normal physiological cells[10]. |

| Apoptosis (Annexin V+, 48h) | 45.2% | 38.7% | 5.1% | Confirms the primary mechanism of cell death is targeted apoptosis, not necrosis[9]. |

| Cell Cycle Arrest Phase | G0/G1 (68%) | G0/G1 (62%) | Normal Distribution | Indicates robust inhibition of the Cyclin D1/CDK4 complex[1][4]. |

References

1.[1] Thiazolidinediones as anti-cancer agents - PMC - NIH. nih.gov. 2.[2] thiazolidinedione derivatives as potential anticancer agents - Benchchem. benchchem.com. 3.[4] Beyond peroxisome proliferator-activated receptor γ signaling: the multi-facets of the antitumor effect of thiazolidinediones - Endocrine-Related Cancer. bioscientifica.com. 4.[3] Thiazolidinediones Used as a Potent Anticancer Agent - International Journal of Pharmacy. pharmascholars.com. 5.[5] PPARγ-independent Activity of Thiazolidinediones: A Promising Mechanism of Action for New Anticancer Drugs?. walshmedicalmedia.com. 6.[8] Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - Taylor & Francis. tandfonline.com. 7.[10] 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - MDPI. mdpi.com. 8.[9] Design, synthesis and evaluation of new thiazolidin-4-ones as LPA1 receptor antagonists for breast cancer therapy - PMC. nih.gov. 9.[6] Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. waocp.org. 10.[7] Synthesis,in Vitro Anticancer and Antioxidant Activity of Thiadiazole Substituted Thiazolidin-4-ones - SciSpace. scispace.com.

Sources

- 1. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmascholars.com [pharmascholars.com]

- 4. erc.bioscientifica.com [erc.bioscientifica.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. journal.waocp.org [journal.waocp.org]

- 7. scispace.com [scispace.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Design, synthesis and evaluation of new thiazolidin-4-ones as LPA1 receptor antagonists for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Note: In Vitro Antimicrobial Susceptibility Testing of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide

Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Advanced Protocol and Mechanistic Guide

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical scaffolds. Thiazolidine-4-carboxamide derivatives have emerged as highly promising pharmacophores, exhibiting broad-spectrum antibacterial properties and potent enzyme-inhibitory capabilities[1]. Specifically, N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide represents a structurally optimized candidate. The incorporation of a 4-fluorophenyl moiety significantly enhances the molecule's lipophilicity, facilitating superior penetration through the complex lipid bilayers of Gram-negative outer membranes and Gram-positive peptidoglycan matrices.

This application note provides a comprehensive, self-validating methodological framework for evaluating the Minimum Inhibitory Concentration (MIC) of this compound. By strictly adhering to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[2], this protocol ensures that preclinical susceptibility data is robust, reproducible, and translationally relevant.

Mechanistic Rationale & Molecular Target

To design an effective susceptibility assay, one must first understand the compound's behavior in biological systems. Thiazolidine derivatives are well-documented inhibitors of Peptide Deformylase (PDF) , an essential bacterial metalloenzyme responsible for removing the formyl group from the N-terminal methionine of nascent polypeptides[3]. Because PDF is ubiquitous in bacteria but absent in eukaryotic cytoplasmic protein synthesis, it is a highly selective antimicrobial target.

The lipophilic nature of the 4-fluorophenyl group requires careful solvent management during in vitro testing. Aqueous insolubility can lead to compound precipitation in the test broth, which optical density (OD) readers may falsely interpret as bacterial growth. Therefore, our protocol integrates specific solvent controls and optional colorimetric validation steps to prevent false-positive resistance data.

Figure 1: Proposed mechanism of action via Peptide Deformylase (PDF) inhibition.

Methodological Framework: The Causality of Assay Design

We utilize the Broth Microdilution (BMD) method over agar dilution or disk diffusion. BMD provides precise, quantitative MIC values and allows for the seamless integration of colorimetric viability dyes, which are critical when testing lipophilic synthetic compounds that may precipitate.

-

Media Selection (CAMHB): Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandated by CLSI M07[4]. The physiological concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) ensure reproducible growth of non-fastidious organisms and stabilize the bacterial outer membrane, preventing artificially low MICs.

-

Solvent Selection (DMSO): Due to the fluorophenyl ring, the compound is hydrophobic. We utilize 100% Dimethyl Sulfoxide (DMSO) for the primary stock. Crucially, the final concentration of DMSO in the assay wells must not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity, which would confound the MIC determination.

-

Inoculum Standardization: The inoculum is strictly standardized to

CFU/mL. Deviating from this target introduces the inoculum effect—where an excessively high bacterial density overwhelms the drug, yielding falsely elevated MICs, or a low density yields falsely susceptible results.

Experimental Protocol: A Self-Validating System

This protocol is designed as a closed, self-validating loop. If any internal control fails, the entire plate is invalidated, ensuring absolute data trustworthiness.

Phase 1: Compound Preparation & Serial Dilution

-

Primary Stock: Weigh out the N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide powder. Dissolve in 100% molecular-grade DMSO to achieve a concentration of 6,400 µg/mL. Note: Vortex and sonicate for 5 minutes if dissolution is incomplete.

-

Intermediate Dilution: Dilute the primary stock 1:50 in CAMHB to create a 128 µg/mL working solution (containing 2% DMSO).

-

Microtiter Plate Setup:

-

Dispense 50 µL of CAMHB into columns 2 through 12 of a sterile, U-bottom 96-well plate.

-

Add 100 µL of the 128 µg/mL working solution to Column 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from Column 1 to Column 2, mixing thoroughly, and repeating through Column 10. Discard 50 µL from Column 10.

-

Column 11 serves as the Growth Control (no drug).

-

Column 12 serves as the Sterility Control (media only).

-

Phase 2: Inoculum Preparation

-

Direct Colony Suspension: Touch 3–5 morphologically similar colonies from an 18–24 hour agar plate using a sterile loop.

-

McFarland Standardization: Suspend colonies in sterile saline (0.85% NaCl). Adjust the turbidity to match a 0.5 McFarland standard (approximately

CFU/mL) using a nephelometer. -

Final Dilution: Dilute the suspension 1:150 in CAMHB to achieve

CFU/mL.

Phase 3: Inoculation & Incubation

-

Inoculation: Add 50 µL of the diluted inoculum to Columns 1 through 11. (The final compound concentration in Column 1 is now 64 µg/mL with 1% DMSO, and the final bacterial concentration is

CFU/mL). -

Incubation: Seal the plate with a breathable membrane to prevent evaporation. Incubate at 35 ± 2°C for 16–20 hours in an ambient air incubator.

Figure 2: Self-validating Broth Microdilution workflow for lipophilic compounds.

Quantitative Data Synthesis

When evaluating novel thiazolidine-4-carboxamide derivatives, it is crucial to benchmark their activity against standard ESKAPE pathogens. The table below illustrates the expected data structure and representative MIC ranges based on the known efficacy profiles of structurally related thiazolidine antibacterial agents[1].

Table 1: Representative MIC Data for N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide

| Organism | Strain Designation | Gram Stain | Expected MIC Range (µg/mL) | Clinical Relevance |

| Staphylococcus aureus | ATCC 29213 | Positive | 2.0 – 8.0 | Primary QC strain; tests efficacy against MRSA precursors. |

| Enterococcus faecalis | ATCC 29212 | Positive | 4.0 – 16.0 | Evaluates activity against robust cell wall structures. |

| Escherichia coli | ATCC 25922 | Negative | 8.0 – 32.0 | Primary QC strain; tests outer membrane porin penetration. |

| Pseudomonas aeruginosa | ATCC 27853 | Negative | > 64.0 | Assesses vulnerability to active efflux pump mechanisms. |

Data Interpretation Note: A higher MIC in P. aeruginosa is frequently observed with lipophilic compounds due to the highly efficient MexAB-OprM efflux pump systems. If efflux is suspected, the assay should be repeated in the presence of an efflux pump inhibitor (e.g., PAβN).

Quality Control & Troubleshooting

To maintain scientific integrity and E-E-A-T standards, the assay must satisfy the following validation criteria before any MIC is recorded:

-

Sterility Control (Column 12): Must remain completely optically clear. Any turbidity invalidates the entire plate, indicating media contamination.

-

Growth Control (Column 11): Must show robust, confluent growth (a distinct "button" of cells at the bottom of the well). Weak growth indicates compromised bacterial viability or improper incubation conditions.

-

Solvent Control (Optional but Recommended): A parallel well containing 1% DMSO and bacteria (no drug) must show growth equal to Column 11. This proves that the solvent is not responsible for the observed antibacterial effect.

-

Precipitation vs. Growth (The Resazurin Solution): Because N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide may precipitate at higher concentrations (e.g., 32–64 µg/mL), the precipitate can mimic a bacterial pellet.

-

Pro-Tip: Add 10 µL of 0.015% Resazurin dye to all wells after the initial 16-hour incubation and incubate for an additional 2 hours. Viable bacteria will reduce the blue dye to a fluorescent pink (Resorufin). A blue well with a pellet confirms the pellet is precipitated drug, not bacterial growth, allowing for an accurate MIC reading.

-

References

-

CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically , Clinical and Laboratory Standards Institute (CLSI). Available at:[Link]

-

Modification of Antimicrobial Susceptibility Testing Methods , Clinical and Laboratory Standards Institute (CLSI). Available at:[Link]

-

3STR: Strep Peptide Deformylase with a time dependent thiazolidine hydroxamic acid , RCSB Protein Data Bank. Available at:[Link]

-

Synthesis, Antibacterial Activity and DFT Calculations of Some Thiazolidine-4-Carboxylic acid Derivatives and Their Complexes , ResearchGate. Available at:[Link]

Sources

Preparation of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide Stock Solutions: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for the preparation, quality control, and storage of stock solutions of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide, a compound of significant interest in contemporary drug discovery and development. The protocols detailed herein are designed to ensure the integrity, stability, and accurate concentration of the stock solutions, which are critical for generating reproducible and reliable data in downstream biological and chemical assays. This guide emphasizes the rationale behind solvent selection, dissolution techniques, and storage conditions, providing researchers with the necessary information to maintain the compound's efficacy throughout its experimental lifecycle.

Introduction: The Criticality of Precise Stock Solution Preparation

N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide belongs to the thiazolidine class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[1][2][3] The accuracy and reliability of any in vitro or in vivo study heavily depend on the quality of the compound stock solutions. Improperly prepared stocks can lead to issues such as inaccurate compound concentration, precipitation, and degradation, ultimately resulting in misleading experimental outcomes.

This application note serves as a detailed protocol and a set of best practices for handling N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide. The primary objective is to equip researchers, scientists, and drug development professionals with a robust methodology to prepare high-quality stock solutions, thereby ensuring the validity and reproducibility of their experimental results. The principles and techniques described are grounded in established laboratory practices and chemical knowledge.[4][5][6]

Compound Information and Properties

A thorough understanding of the physicochemical properties of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide is fundamental to developing an effective stock solution protocol.

| Property | Value | Source |

| Molecular Formula | C10H11FN2OS | [7] |

| Molecular Weight | 226.27 g/mol | [7] |

| Appearance | Solid (predicted) | General Chemical Knowledge |

| Solubility | Predicted to be soluble in organic solvents like DMSO and ethanol. | General Chemical Knowledge |

| Stability | Stable under normal conditions.[8] | [8] |

Safety and Handling Precautions

Prior to handling N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide and its solvents, it is imperative to review the Safety Data Sheet (SDS).[8][9][10]

Compound-Specific Hazards:

-

May be harmful if swallowed, in contact with skin, or if inhaled.[10]

-

May cause respiratory irritation.[8]

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

Handling Procedures:

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Ensure that eyewash stations and safety showers are close to the workstation location.[9]

Materials and Reagents

4.1. Compound:

-

N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide (purity ≥95%)

4.2. Solvents:

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

-

Ethanol (EtOH), 200 proof, anhydrous, ≥99.5% purity

4.3. Equipment and Consumables:

-

Analytical balance (4-decimal place)

-

Volumetric flasks (Class A)[4]

-

Pipettes (calibrated) and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator water bath

-

Sterile microcentrifuge tubes or amber glass vials

-

Cryogenic storage boxes

-

Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide in DMSO. DMSO is a widely used solvent in drug discovery due to its ability to dissolve a broad range of compounds.[11][12][13]

5.1. Rationale for Solvent Selection:

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide for several key reasons:

-

High Solvating Power: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it ideal for compounds with complex structures.[12][13]

-

Miscibility with Aqueous Solutions: DMSO is miscible with water and most organic solvents, which facilitates the dilution of the stock solution into aqueous assay buffers.[12]

-

Biocompatibility at Low Concentrations: In most biological assays, a final DMSO concentration of less than 0.5% is well-tolerated by cells and does not significantly interfere with the assay components.[11][14]

5.2. Step-by-Step Protocol:

-

Pre-dissolution Preparation:

-

Allow the vial containing N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Tare a sterile microcentrifuge tube or amber glass vial on the analytical balance.

-

-

Weighing the Compound:

-

Carefully weigh out the desired amount of N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.26 mg of the compound.

-

Calculation:

-

Mass (g) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L)

-

Mass (mg) = 10 mmol/L * 226.27 g/mol * 0.001 L * 1000 mg/g = 2.26 mg

-

-

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM solution with 2.26 mg of compound, add 1 mL of DMSO.

-

Vortex the solution gently for 1-2 minutes to facilitate dissolution.[11]

-

If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be employed, but caution should be exercised as heat can degrade some compounds.[11][15]

-

Visually inspect the solution to ensure complete dissolution and the absence of any particulate matter.

-

-

Aliquoting and Storage:

-

Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles the main stock undergoes.[11][14]

-

Store the aliquots at -20°C or -80°C for long-term storage.[11][14]

-

dot

Caption: Workflow for preparing N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide stock solution.

Quality Control

To ensure the accuracy of the prepared stock solution, the following quality control steps are recommended:

-

Concentration Verification: The concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS). This is particularly important for long-term studies or when using the stock for critical experiments.[16]

-

Purity Assessment: The purity of the compound in the stock solution should be periodically assessed, especially after prolonged storage, to check for any degradation products.[17]

-

Solubility Check: Before use in an assay, a small aliquot of the stock solution should be diluted in the final assay buffer to ensure that the compound remains in solution at the working concentration and does not precipitate.[15]

Stability and Storage Recommendations

The stability of the N-(4-fluorophenyl)-1,3-thiazolidine-4-carboxamide stock solution is critical for obtaining consistent experimental results over time.

-

Long-Term Storage: For long-term storage, aliquots of the DMSO stock solution should be kept at -80°C. At this temperature, the solution should be stable for at least 6 months to a year.[14] For storage at -20°C, stability is generally ensured for up to 3 months.[15]

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation and the introduction of water into the DMSO stock.[11][16][18] Aliquoting into single-use volumes is the most effective way to mitigate this. Studies have shown no significant compound loss after 11 freeze/thaw cycles for many compounds stored in DMSO.[16][18]

-

Hygroscopicity of DMSO: DMSO is hygroscopic and will readily absorb water from the atmosphere.[12][17] It is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to air. The presence of water can lead to hydrolysis of certain compounds.[16][18]

Preparation of Working Solutions

The concentrated stock solution will need to be diluted to a final working concentration in the appropriate assay buffer or cell culture medium.

8.1. Serial Dilution Protocol:

-

Prepare a series of sterile microcentrifuge tubes, one for each desired concentration.

-

Add the appropriate volume of assay buffer or medium to each tube.

-

Thaw an aliquot of the 10 mM stock solution at room temperature.

-